molecular formula C22H15N5O3 B12766209 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate CAS No. 139482-43-2

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate

Cat. No.: B12766209
CAS No.: 139482-43-2
M. Wt: 397.4 g/mol
InChI Key: DPZVVCMURSDJLD-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate is a complex organic compound with a unique structure that combines elements of imidazole and naphthyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate typically involves multi-step organic synthesis. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 2-aminopyridine with benzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the imidazo-naphthyridine core.

    Hydration: The final step involves the hydration of the compound to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the imidazo-naphthyridine core using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced imidazo-naphthyridine derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

Medicinally, 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one derivatives are investigated for their potential as therapeutic agents. They exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one: Lacks the hydroxypropyl and phenyl groups, making it less versatile.

    3,5-Dihydro-3-(2-hydroxypropyl)-5-phenyl-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one: Similar but without the hydrate form, affecting its solubility and stability.

Uniqueness

The presence of the hydroxypropyl and phenyl groups, along with the hydrate form, makes 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-hydroxypropyl)-5-phenyl-, hydrate unique. These features enhance its reactivity, solubility, and potential for various applications.

Properties

CAS No.

139482-43-2

Molecular Formula

C22H15N5O3

Molecular Weight

397.4 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C22H15N5O3/c28-22-20-19(24-14-25(20)13-15-8-10-17(11-9-15)27(29)30)18-7-4-12-23-21(18)26(22)16-5-2-1-3-6-16/h1-12,14H,13H2

InChI Key

DPZVVCMURSDJLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C4=C(C2=O)N(C=N4)CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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